N-cyclopropyl-2-[4-(4-ethyl-1,2,4-triazol-3-yl)piperidin-1-yl]-N-(4-methylcyclohexyl)acetamide
Description
N-cyclopropyl-2-[4-(4-ethyl-1,2,4-triazol-3-yl)piperidin-1-yl]-N-(4-methylcyclohexyl)acetamide is a complex organic compound with a unique structure that includes a cyclopropyl group, a triazole ring, and a piperidine ring
Properties
IUPAC Name |
N-cyclopropyl-2-[4-(4-ethyl-1,2,4-triazol-3-yl)piperidin-1-yl]-N-(4-methylcyclohexyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H35N5O/c1-3-25-15-22-23-21(25)17-10-12-24(13-11-17)14-20(27)26(19-8-9-19)18-6-4-16(2)5-7-18/h15-19H,3-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABSKRIJQQYXBRO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=NN=C1C2CCN(CC2)CC(=O)N(C3CCC(CC3)C)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H35N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-2-[4-(4-ethyl-1,2,4-triazol-3-yl)piperidin-1-yl]-N-(4-methylcyclohexyl)acetamide typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving an azide and an alkyne under copper-catalyzed conditions.
Piperidine Ring Formation: The piperidine ring is usually formed via a reductive amination reaction.
Cyclopropyl Group Introduction: The cyclopropyl group can be introduced through a cyclopropanation reaction using a diazo compound and a metal catalyst.
Final Coupling: The final step involves coupling the triazole and piperidine intermediates with the cyclopropyl group under appropriate conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-cyclopropyl-2-[4-(4-ethyl-1,2,4-triazol-3-yl)piperidin-1-yl]-N-(4-methylcyclohexyl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry: This compound could be explored for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific receptors or enzymes.
Biology: It may be used in studies involving cell signaling pathways or as a tool to modulate biological processes.
Materials Science: The unique structure of this compound could make it useful in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of N-cyclopropyl-2-[4-(4-ethyl-1,2,4-triazol-3-yl)piperidin-1-yl]-N-(4-methylcyclohexyl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or ion channels, depending on the context of its use. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- N-cyclopropyl-2-[4-(4-methyl-1,2,4-triazol-3-yl)piperidin-1-yl]-N-(4-methylcyclohexyl)acetamide
- N-cyclopropyl-2-[4-(4-ethyl-1,2,4-triazol-3-yl)piperidin-1-yl]-N-(4-ethylcyclohexyl)acetamide
Uniqueness
N-cyclopropyl-2-[4-(4-ethyl-1,2,4-triazol-3-yl)piperidin-1-yl]-N-(4-methylcyclohexyl)acetamide is unique due to its specific combination of functional groups and ring structures. This uniqueness can result in distinct chemical properties and biological activities compared to similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
